molecular formula C18H21N5O2 B2774576 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide CAS No. 2034547-03-8

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide

Cat. No.: B2774576
CAS No.: 2034547-03-8
M. Wt: 339.399
InChI Key: RHYPQBPVNCRCDH-UHFFFAOYSA-N
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Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide (CAS Number: 2034547-03-8) is a synthetic small molecule with a molecular formula of C18H21N5O2 and a molecular weight of 339.39 g/mol. This compound is built around the [1,2,4]triazolo[4,3-a]pyrazine scaffold, a nitrogen-containing heterocyclic system recognized in medicinal chemistry as a privileged structure for designing biologically active molecules . The [1,2,4]triazolo[4,3-a]pyrazine core is a significant pharmacophore in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, antidiabetic, and antitumor properties . This scaffold is a key structural component in several marketed drugs, underscoring its pharmaceutical relevance . While the specific mechanism of action and research data for this compound require further investigation, its molecular structure suggests potential for interdisciplinary research applications. Scientists can explore its utility as a building block in organic synthesis or as a lead compound for developing new therapeutic agents. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-2-25-18-17-22-21-15(23(17)12-11-19-18)13-20-16(24)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-12H,2,6,9-10,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYPQBPVNCRCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide typically involves multiple steps, starting with the preparation of the triazolo-pyrazine core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazine with a suitable alkylating agent can yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

The compound has shown promise as a potential anticancer agent. Research indicates that derivatives of triazolo[4,3-a]pyrazine, including N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide, can act as dual inhibitors of critical targets in cancer therapy such as c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) . These targets are essential for tumor growth and metastasis, making this compound a candidate for further development in oncology.

Antibacterial Activity

In addition to its anticancer effects, compounds within the triazolo[4,3-a]pyrazine class have demonstrated moderate to good antibacterial activity. This suggests a broad spectrum of potential applications in treating bacterial infections . The structural diversity of this compound may contribute to its effectiveness against various bacterial strains.

Recent studies have highlighted the potential of triazolo[4,3-a]pyrazine derivatives in various therapeutic areas:

Case Study 1: Cancer Therapy

A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The findings suggest that these compounds could be developed into effective chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another research effort evaluated the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. The results indicated that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria .

Mechanism of Action

Comparison with Similar Compounds

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide can be compared with other triazolo-pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide is a compound of interest within the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of triazolo[4,3-a]pyrazine derivatives, which are known for their diverse biological properties. The synthesis typically involves multi-step organic reactions starting from the preparation of the triazolo-pyrazine core through cyclization methods. The ethoxy group is introduced via alkylation reactions using ethyl halides in the presence of a base like potassium carbonate.

Structural Formula

N 8 ethoxy 1 2 4 triazolo 4 3 a pyrazin 3 yl methyl 4 phenylbutanamide\text{N 8 ethoxy 1 2 4 triazolo 4 3 a pyrazin 3 yl methyl 4 phenylbutanamide}

The biological activity of this compound is attributed to its interaction with specific molecular targets. The triazolo-pyrazine core can bind to various enzymes or receptors, modulating their activity. This mechanism may lead to inhibition of pathways critical in cancer progression and inflammation .

Anticancer Properties

Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer properties. For instance, related derivatives have demonstrated potent inhibitory effects on c-Met and VEGFR-2 pathways, which are crucial targets in cancer therapy. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of signaling pathways .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

The compound 22i has shown excellent anti-tumor activity against A549, MCF-7, and HeLa cell lines with low IC50 values indicating high potency against these cancer types .

Anti-inflammatory and Other Biological Activities

In addition to anticancer effects, derivatives of this class have also been studied for their anti-inflammatory properties. The modulation of inflammatory pathways is essential in treating various chronic diseases. Compounds similar to this compound have been reported to exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .

Case Studies and Experimental Findings

Several studies have evaluated the biological activities of triazolo-pyrazine derivatives:

  • In vitro Studies : A study demonstrated that a related compound exhibited significant inhibition of c-Met kinase at nanomolar concentrations (IC50 = 48 nM), indicating its potential as a targeted therapy for cancer treatment.
  • Cell Cycle Analysis : Dose-dependent experiments showed that treatment with these compounds led to G1 phase arrest in cancer cells, highlighting their role in cell cycle regulation.
  • Fluorescence Staining : Apoptotic cells were identified using Annexin V-FITC/PI staining methods, confirming the induction of programmed cell death by these compounds .

Q & A

Q. What are the optimal synthetic routes for N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization and functionalization. Key steps include:

  • Core formation : Cyclization of hydrazine derivatives with alkynyl or carbonyl compounds under reflux in solvents like ethanol or DMF ().
  • Functionalization : Coupling the triazolo-pyrazine core with a 4-phenylbutanamide moiety via nucleophilic substitution or amide bond formation ().
  • Ethoxy group introduction : Alkylation at the 8-position using ethyl halides or Mitsunobu reactions ().
    Optimization : Yield and purity depend on temperature (80–120°C), solvent polarity (DMF for polar intermediates), and catalysts (e.g., Pd for cross-coupling) .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core CyclizationHydrazine + Ethanol, reflux, 12 h65–75>90%
Amide CouplingEDC/HOBt, DCM, RT, 24 h50–6085–90%
Ethoxy SubstitutionNaH, Ethyl iodide, THF, 0°C → RT70–80>95%

Q. How can the compound be characterized to confirm its structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent integration (e.g., ethoxy CH3 at δ 1.3–1.5 ppm, aromatic protons at δ 7.2–8.1 ppm) ().
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion [M+H]+ (e.g., expected m/z ~437.2) .
  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients ().
  • X-ray Crystallography (if crystalline): Resolves bond lengths/angles (e.g., triazole-pyrazine dihedral angles ~10–15°) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Variation of substituents : Modify the ethoxy group (8-position) and phenylbutanamide chain to assess impacts on target binding ().
  • Bioisosteric replacement : Replace the triazole core with pyridazine or imidazole to probe scaffold flexibility ().
  • In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase profiling), and membrane permeability (Caco-2 cells) ().
    Key Finding : Ethoxy groups enhance metabolic stability, while bulkier aryl substituents on the butanamide chain improve target affinity .

Q. Table 2: SAR Trends from Analogous Compounds

ModificationBiological ImpactReference
8-Ethoxy → 8-Methoxy↓ Metabolic stability, ↑ IC50
4-Phenyl → 4-Cyclohexyl↑ Lipophilicity, ↑ Membrane permeability
Triazole → Pyridazine↓ Target binding affinity

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Assay standardization : Control variables like cell line (e.g., HeLa vs. HEK293), serum concentration, and incubation time ().
  • Orthogonal validation : Confirm kinase inhibition via both enzymatic assays (e.g., ADP-Glo) and cellular phosphorylation (Western blot) ().
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity ().
    Example : Discrepancies in IC50 values for EGFR inhibition may arise from ATP concentration differences in assay buffers .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR, VEGFR2) ().
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å for triazole-pyrazine complexes) ().
  • Pharmacophore modeling : Identify critical H-bond acceptors (triazole N) and hydrophobic regions (phenylbutanamide) ().
    Prediction : The ethoxy group may occupy a hydrophobic cleft, while the amide forms H-bonds with catalytic lysine residues .

Q. How can in vivo efficacy and pharmacokinetics be evaluated methodically?

Methodological Answer:

  • Animal models : Use xenograft mice for antitumor activity (e.g., 25 mg/kg daily dosing) ().
  • PK parameters : Measure plasma half-life (LC-MS/MS), bioavailability (PO vs. IV), and tissue distribution ().
  • Metabolite ID : Profile liver microsomes with CYP450 inhibitors (e.g., ketoconazole) to identify oxidative pathways ().
    Challenge : High plasma protein binding (>90%) may limit free drug concentration, requiring formulation optimization .

Q. What strategies address low solubility and stability in formulation development?

Methodological Answer:

  • Co-solvents : Use PEG-400 or Captisol® to enhance aqueous solubility ().
  • Solid dispersion : Spray-dry with HPMC-AS to stabilize amorphous forms (Tg >100°C) ().
  • pH adjustment : Buffers (pH 4–5) prevent hydrolysis of the amide bond ().
    Table 3: Stability Under Accelerated Conditions
ConditionDegradation (%)Major DegradantReference
40°C/75% RH, 1 month<5%None detected
Light exposure, 48 h10–15%Oxidized triazole

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